Cas no 10520-81-7 (Tetradecanoic acid, 2-bromo-)

Tetradecanoic acid, 2-bromo-, is a brominated derivative of tetradecanoic acid (myristic acid), characterized by the substitution of a bromine atom at the alpha (2-) position. This modification imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for introducing brominated alkyl chains or facilitating further functionalization via nucleophilic substitution. Its structural features enable applications in pharmaceuticals, agrochemicals, and specialty materials, where precise bromination is required. The compound’s defined molecular weight (C₁₄H₂₇BrO₂) and purity ensure consistent performance in reactions. Handling requires standard precautions for brominated organics, including avoidance of strong oxidizers. Suitable for controlled laboratory use under appropriate safety protocols.
Tetradecanoic acid, 2-bromo- structure
Tetradecanoic acid, 2-bromo- structure
Product Name:Tetradecanoic acid, 2-bromo-
CAS No:10520-81-7
MF:C14H27BrO2
MW:307.266984224319
CID:215883
PubChem ID:66340
Update Time:2025-10-21

Tetradecanoic acid, 2-bromo- Chemical and Physical Properties

Names and Identifiers

    • Tetradecanoic acid, 2-bromo-
    • 2-BROMOTETRADECANOIC ACID
    • 2-BROMOMUYRISTICACID
    • 2-BROMOMYRISTIC ACID
    • 2-Brom-tetradecansaeure
    • A-BROMOMYRISTIC ACID
    • Bromotetradecanoic acid
    • Tetradecanoic acid,2-bromo
    • Nsc58380
    • ALPHA-BROMOMYRISTIC ACID
    • SCHEMBL2496773
    • .alpha.-Bromomyristic acid
    • starbld0004012
    • 135312-82-2
    • 10520-81-7
    • NCIOpen2_007763
    • DTXSID60884484
    • NSC 58380
    • Tetradecanoic acid,2-bromo-
    • NS00054005
    • EINECS 234-063-2
    • MFCD00004214
    • FT-0611581
    • 2-Bromotetradecanoic acid, 98%
    • FT-0611615
    • 2-Bromotetradecanoicacid
    • NSC-58380
    • 2-Bromomuyristic acid
    • MDL: MFCD00004214
    • Inchi: 1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
    • InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)O)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 306.11900
  • Monoisotopic Mass: 306.119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 12
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 6.7

Experimental Properties

  • Color/Form: Gray white crystals
  • Density: 1.147
  • Melting Point: 42 - 45°C
  • Boiling Point: 374.7 °C at 760 mmHg
  • Flash Point: 180.4 °C
  • Refractive Index: 1.48
  • PSA: 37.30000
  • LogP: 5.14550

Tetradecanoic acid, 2-bromo- Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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Additional information on Tetradecanoic acid, 2-bromo-

Recent Advances in the Study of Tetradecanoic Acid, 2-bromo- (CAS: 10520-81-7): Implications for Chemical Biology and Pharmaceutical Research

The compound Tetradecanoic acid, 2-bromo- (CAS: 10520-81-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging applications in drug development.

Recent studies have highlighted the role of Tetradecanoic acid, 2-bromo- as a key intermediate in the synthesis of bioactive lipids and fatty acid derivatives. Its brominated alkyl chain offers unique reactivity, making it a valuable building block for the development of novel antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting bacterial biofilm formation, particularly against drug-resistant strains of Staphylococcus aureus.

Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound's structure-activity relationships. Researchers at the University of Cambridge recently reported (Nature Chemical Biology, 2024) that the bromine substitution at the 2-position significantly enhances the molecule's ability to modulate lipid-protein interactions in cell membranes, suggesting potential applications in neurodegenerative disease research.

In pharmaceutical formulation studies, Tetradecanoic acid, 2-bromo- has shown promise as a penetration enhancer for transdermal drug delivery systems. Its amphiphilic nature allows for improved solubility of both hydrophilic and hydrophobic active pharmaceutical ingredients. Current clinical investigations are exploring its use in topical formulations for psoriasis treatment, with Phase I trials demonstrating excellent safety profiles.

The compound's mechanism of action appears to involve modulation of lipid signaling pathways, particularly those related to the arachidonic acid cascade. This has led to renewed interest in its potential as a lead compound for developing next-generation anti-inflammatory drugs with fewer side effects than current NSAIDs.

Future research directions include exploring the compound's potential in cancer therapeutics, where preliminary in vitro studies have shown selective cytotoxicity against certain tumor cell lines. Additionally, computational chemistry approaches are being employed to design derivatives with improved pharmacokinetic properties while maintaining the core brominated fatty acid structure.

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